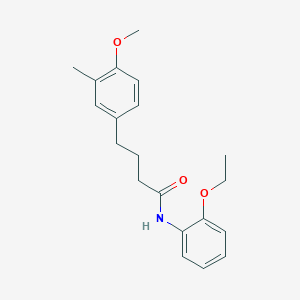
N-(2-ethoxyphenyl)-4-(4-methoxy-3-methylphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-4-(4-methoxy-3-methylphenyl)butanamide, commonly known as EPM, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. EPM belongs to the class of compounds known as fatty acid amides, which have been found to have a wide range of biological activities.
作用機序
The exact mechanism of action of EPM is not fully understood. However, it is believed to act through the endocannabinoid system, which is involved in the regulation of pain, inflammation, and anxiety. EPM has been found to inhibit the breakdown of an endocannabinoid called anandamide, which is known to have anti-inflammatory and analgesic effects. By inhibiting the breakdown of anandamide, EPM may increase its levels in the body, leading to its therapeutic effects.
Biochemical and Physiological Effects
EPM has been found to have a number of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and pain, as well as to have anxiolytic effects. EPM has also been found to have antioxidant properties, which may contribute to its therapeutic effects. Additionally, EPM has been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.
実験室実験の利点と制限
One advantage of EPM is its potential therapeutic applications in a variety of fields. However, there are also some limitations to its use in lab experiments. For example, EPM is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects. Additionally, EPM is not currently approved for human use, which may limit its applicability in clinical research.
将来の方向性
There are several future directions for research on EPM. One area of interest is its potential use in the treatment of arthritis, chronic pain, and anxiety disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, there is a need for more research on the safety and efficacy of EPM in humans, which could pave the way for its eventual approval for clinical use.
Conclusion
In conclusion, EPM is a compound with potential therapeutic applications in a variety of fields. Its mechanism of action involves the endocannabinoid system, and it has been found to have anti-inflammatory, analgesic, and anxiolytic effects. While there are some limitations to its use in lab experiments, there are also many future directions for research on EPM. With further study, EPM may prove to be a valuable tool in the treatment of a variety of conditions.
合成法
EPM can be synthesized through a multi-step process starting from 4-methoxy-3-methylphenylacetic acid and 2-ethoxyaniline. The first step involves the conversion of 4-methoxy-3-methylphenylacetic acid to its acid chloride derivative using thionyl chloride. The resulting acid chloride is then reacted with 2-ethoxyaniline in the presence of a base to yield EPM.
科学的研究の応用
EPM has been found to have potential therapeutic applications in a variety of fields. In particular, it has been studied for its anti-inflammatory, analgesic, and anxiolytic effects. In animal models, EPM has been shown to reduce inflammation and pain, as well as to have anxiolytic effects. These findings suggest that EPM may be useful in the treatment of conditions such as arthritis, chronic pain, and anxiety disorders.
特性
IUPAC Name |
N-(2-ethoxyphenyl)-4-(4-methoxy-3-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-4-24-19-10-6-5-9-17(19)21-20(22)11-7-8-16-12-13-18(23-3)15(2)14-16/h5-6,9-10,12-14H,4,7-8,11H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZIAISHXSTRGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCCC2=CC(=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201082 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-ethoxyphenyl)-4-(4-methoxy-3-methylphenyl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-(2-furoylamino)-4-methyl-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4895189.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4895208.png)
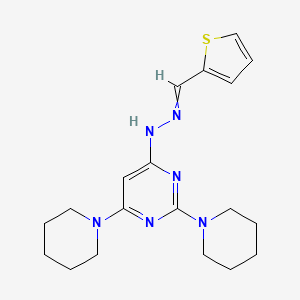
![methyl 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4895223.png)
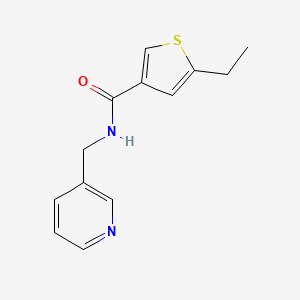
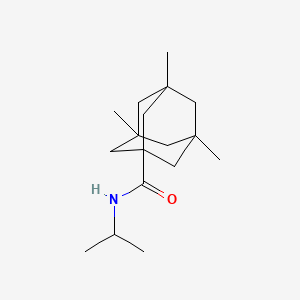
![11-(4-bromophenyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B4895242.png)

![methyl 2-amino-4-methyl-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4895261.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B4895275.png)
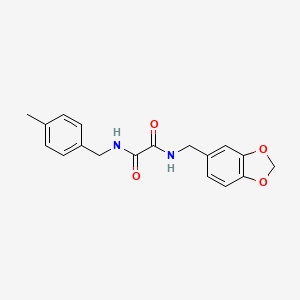
![6-(2-ethoxy-1-naphthyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4895285.png)
![1-[3-(4-methoxyphenoxy)propoxy]-2-nitrobenzene](/img/structure/B4895286.png)
